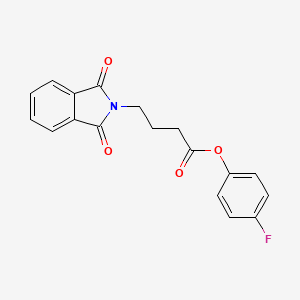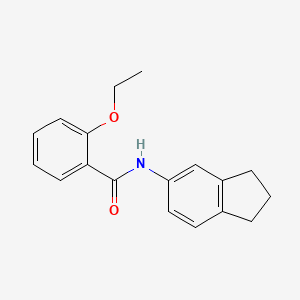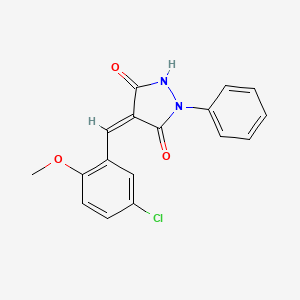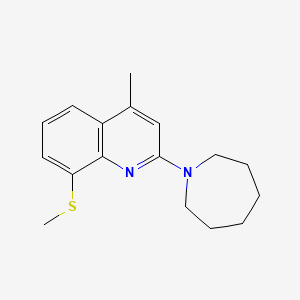
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as lucanthone, which is a derivative of the quinoline family. Lucanthone has been studied for its antiparasitic, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is not fully understood. However, it is believed that lucanthone exerts its antiparasitic activity by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and repair. In cancer research, lucanthone has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the DNA repair pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In parasitology, lucanthone has been shown to reduce the number of eggs produced by Schistosoma species and decrease the size of the worms. In cancer research, lucanthone has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline in lab experiments include its potential applications in various fields, including parasitology and cancer research. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using lucanthone in lab experiments include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline. In parasitology, further studies are needed to determine the optimal dosage and treatment duration for schistosomiasis. In cancer research, future studies could focus on the combination of lucanthone with other chemotherapy drugs to enhance their efficacy. Additionally, further studies are needed to determine the potential side effects of lucanthone and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including parasitology and cancer research. The synthesis method involves a multi-step process, and the mechanism of action is not fully understood. Lucanthone has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on this compound have been identified.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline involves a multi-step process. The first step involves the condensation of 2-acetylaminobenzoic acid with 2,4-dimethoxyaniline to obtain 2-(2,4-dimethoxyphenyl)-3-acetylaminobenzoic acid. This compound is then converted to 2-(2,4-dimethoxyphenyl)-3-(1-azepanyl)benzoic acid by reacting with 1-aminocycloheptane. The final step involves the cyclization of 2-(2,4-dimethoxyphenyl)-3-(1-azepanyl)benzoic acid with methylthioacetic acid in the presence of phosphorus oxychloride to obtain this compound.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline has been extensively studied for its potential applications in various fields. In parasitology, lucanthone has been shown to be effective against schistosomiasis, a parasitic disease caused by Schistosoma species. It has also been studied for its antiviral activity against HIV-1 and herpes simplex virus type 1. In cancer research, lucanthone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-4-methyl-8-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-13-12-16(19-10-5-3-4-6-11-19)18-17-14(13)8-7-9-15(17)20-2/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQXHMHXKLNXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2SC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)

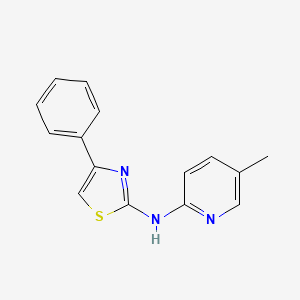
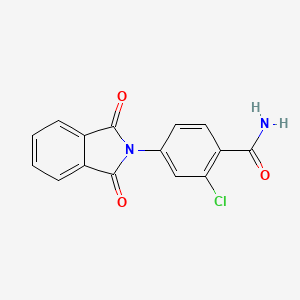


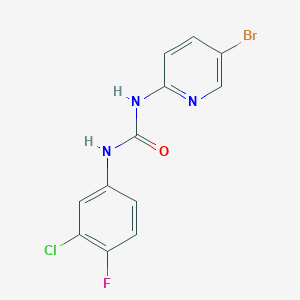
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)
